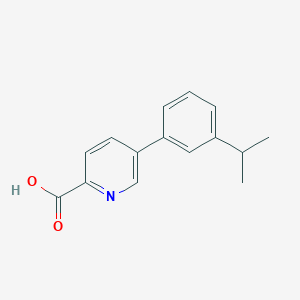

5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid

Description

5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid (C₁₅H₁₅NO₂; MW 241.29 g/mol) is a pyridine derivative featuring a carboxylic acid group at the 2-position and a 3-isopropylphenyl substituent at the 5-position . This compound is structurally notable for its rigid aromatic backbone and hydrophobic isopropyl group, which influence its physicochemical properties, such as solubility and coordination behavior. It serves as an intermediate in organic synthesis, particularly in the preparation of metal-organic frameworks (MOFs) and pharmaceutical agents .

Properties

IUPAC Name |

5-(3-propan-2-ylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10(2)11-4-3-5-12(8-11)13-6-7-14(15(17)18)16-9-13/h3-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOBNHCLIYWKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-isopropyl-phenyl is coupled with a halogenated pyridine carboxylic acid under the influence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 5-(3-Ethylphenyl)-pyridine-2-carboxylic Acid

- Molecular Formula: C₁₄H₁₃NO₂ (MW 227.27 g/mol)

- Key Differences : The ethyl group (C₂H₅) replaces the isopropyl (C₃H₇) substituent, reducing steric hindrance and lipophilicity (LogP estimated to decrease by ~0.5 units). This may enhance solubility in polar solvents compared to the isopropyl analog .

b) 5-(2,5-Dimethylphenyl)-pyridine-2-carboxylic Acid

- Molecular Formula: C₁₄H₁₃NO₂ (MW 227.27 g/mol)

- Key Differences : Two methyl groups at the 2- and 5-positions of the phenyl ring introduce electronic effects (electron-donating) and alter molecular symmetry. This may affect crystal packing and ligand-metal binding efficiency in coordination chemistry .

Substituent Variations on the Pyridine Ring

a) 5-(Trifluoromethyl)-pyridine-2-carboxylic Acid

- Molecular Formula: C₇H₄F₃NO₂ (MW 191.11 g/mol)

- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5 vs. ~2.5 for the isopropyl analog). This compound is utilized in β-secretase (BACE) inhibitor synthesis due to enhanced metabolic stability .

b) 5-[(3-Chloropropyl)sulfanyl]-pyridine-2-carboxylic Acid

- Molecular Formula: C₉H₁₀ClNO₂S (MW 231.70 g/mol)

- This contrasts with the inert hydrocarbon chain in the isopropyl analog .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Analogs

*Estimated values based on substituent effects.

Biological Activity

5-(3-Isopropyl-phenyl)-pyridine-2-carboxylic acid, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial and potential therapeutic properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an isopropyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This compound's lipophilic nature, attributed to the isopropyl group, influences its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine carboxylic acids exhibit varying degrees of antimicrobial activity. In a study evaluating a series of pyridine derivatives, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL against various bacterial strains. The activity was correlated with lipophilicity, indicating that higher lipophilicity enhances cellular penetration and efficacy against pathogens .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Pyridin-2-ylmethylidene derivatives | 7.8 - 125 | Antibacterial |

| Other derivatives | Varies | Antifungal/Antiviral |

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets through binding interactions that alter their function . For instance, the presence of the carboxylic acid group is thought to enhance binding affinity to microbial enzymes, thereby inhibiting their activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives found that those with longer carbon linkers between functional groups exhibited increased antimicrobial activity. This suggests that structural modifications can significantly impact biological efficacy .

- Therapeutic Potential : Another investigation assessed the cytotoxicity and selectivity index (SI) of various compounds in relation to their antiviral properties. While specific data on this compound were not detailed, the trends observed in similar compounds indicate potential for further exploration in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.